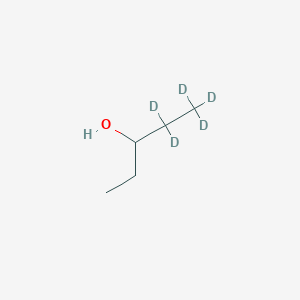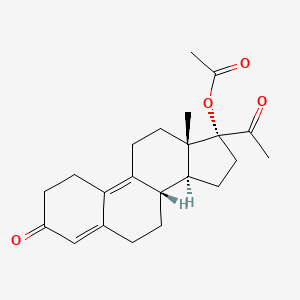
(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves a series of chemical reactions, starting from basic organic materials to achieve the final product with specific stereochemistry. The process includes Mannich reactions, resolution steps, Grignard reactions, and optimizations to enhance yield and purity. One study demonstrates the synthesis with an overall yield of 30.6%, highlighting the challenges and strategies in synthesizing such complex molecules (Fang Ling, 2011).
Molecular Structure Analysis
Determining the molecular structure and stereochemistry of complex organic molecules is crucial for understanding their chemical behavior and potential biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and circular dichroism are commonly employed to assign absolute configurations to the molecules. For instance, the asymmetric synthesis and determination of absolute configurations of diastereomers related to this compound have been reported, which are essential for studying their biological functions (H. Umesha Shetty et al., 1988).
Chemical Reactions and Properties
The compound's reactivity and interactions with various chemical agents define its utility in further synthetic applications and potential as a pharmacological agent. Studies involving alkylation, ring closure reactions, and the generation of structurally diverse libraries from similar starting materials illustrate the compound's versatility in chemical transformations (G. Roman, 2013).
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanisms and Applications
Chemistry and Pharmacology of Stereoisomers
A study on Ohmefentanyl, a compound within the same class, discusses the importance of stereochemistry in pharmacological activity. This research delves into the chemistry and pharmacology of stereoisomers, indicating the critical role of structural variations on biological effects, potentially relevant for similar compounds (Brine et al., 1997).
Action Mechanisms of Related Compounds
Research on Tramadol, a structurally related compound, reviews its mechanisms of action, including opioid receptor binding and monoamine reuptake inhibition, shedding light on the complex interplay of mechanisms that might be relevant for understanding the effects of similar compounds (Mimami, 2005).
Liquid Crystal Applications
A study on methylene-linked liquid crystal dimers explores the transitional properties and potential applications in displays or optical devices, suggesting avenues for the application of structurally related compounds in materials science (Henderson & Imrie, 2011).
Environmental and Biological Impacts
The examination of Methoxychlor as an environmental estrogen highlights the broader implications of chemical compounds on biology and the environment, relevant for considering the safety and ecological effects of similar chemicals (Cummings, 1997).
Lignin Acidolysis and Biomass Conversion
Research into the acidolysis of lignin model compounds, including the study of methoxyphenyl-related structures, provides insights into biomass conversion technologies and sustainable chemical synthesis approaches (Yokoyama, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "3-Methoxybenzaldehyde", "2-Methyl-3-pentanone", "DiMethylaMinoethyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3-Methoxybenzaldehyde and 2-Methyl-3-pentanone in the presence of sodium hydroxide to form (3-Methoxyphenyl)-2-Methylpent-2-en-1-one", "Step 2: Reduction of (3-Methoxyphenyl)-2-Methylpent-2-en-1-one with sodium borohydride to form (3-Methoxyphenyl)-2-Methylpentan-2-ol", "Step 3: Quaternization of DiMethylaMinoethyl chloride with (3-Methoxyphenyl)-2-Methylpentan-2-ol in the presence of hydrochloric acid to form (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride" ] } | |
CAS-Nummer |
175590-75-7 |
Molekularformel |
C15H26ClNO2 |
Molekulargewicht |
288 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)




